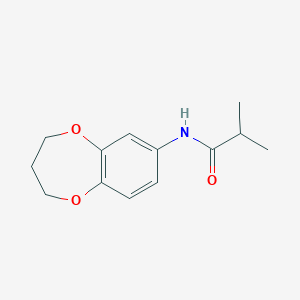
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide, also known as BRL-15572, is a small molecule compound that has been extensively studied for its potential therapeutic applications. BRL-15572 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a promising target for the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR5 is involved in the regulation of various physiological processes, including synaptic plasticity, learning, and memory. The activation of mGluR5 by glutamate leads to the activation of intracellular signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and the activation of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK). The selective antagonism of mGluR5 by N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide leads to the inhibition of these intracellular signaling pathways, which results in the modulation of glutamatergic neurotransmission.
Biochemical and Physiological Effects
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide has been shown to modulate glutamatergic neurotransmission, which is involved in the regulation of various physiological processes, including synaptic plasticity, learning, and memory. The selective antagonism of mGluR5 by N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide has been shown to reduce the activity of the PLC pathway, which results in the inhibition of intracellular calcium release and the activation of PKC and ERK. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide is a selective antagonist of mGluR5, which makes it a valuable tool for studying the role of mGluR5 in various physiological and pathological processes. The use of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide in lab experiments has several advantages, including its high selectivity and potency, its ability to cross the blood-brain barrier, and its low toxicity. However, the use of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide in lab experiments also has some limitations, including its high cost, its limited availability, and its potential off-target effects.
Zukünftige Richtungen
The selective antagonism of mGluR5 by N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide has shown promising results in various preclinical models of neurological and psychiatric disorders. However, further research is needed to fully understand the therapeutic potential of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide. Some future directions for research on N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide include:
1. Evaluation of the efficacy of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide in clinical trials for various neurological and psychiatric disorders.
2. Investigation of the potential off-target effects of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide and the development of more selective mGluR5 antagonists.
3. Elucidation of the molecular mechanisms underlying the neuroprotective effects of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide in models of ischemia and traumatic brain injury.
4. Investigation of the role of mGluR5 in the regulation of synaptic plasticity, learning, and memory.
5. Development of new methods for the synthesis and purification of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide to improve its availability and reduce its cost.
Conclusion
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide is a selective antagonist of mGluR5 that has shown promising results in various preclinical models of neurological and psychiatric disorders. The use of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide in lab experiments has several advantages, including its high selectivity and potency, its ability to cross the blood-brain barrier, and its low toxicity. However, further research is needed to fully understand the therapeutic potential of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide and to develop more selective and cost-effective mGluR5 antagonists.
Synthesemethoden
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide can be synthesized using a multi-step process that involves the reaction of 2-(bromomethyl)-1,3-dioxolane with 3,4-dihydro-2H-1,5-benzodioxepin-7-one, followed by the reaction of the resulting intermediate with 2-methylpropan-1-amine. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and neurodegenerative diseases. The selective antagonism of mGluR5 by N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide has been shown to modulate glutamatergic neurotransmission, which is involved in the regulation of synaptic plasticity, learning, and memory. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)13(15)14-10-4-5-11-12(8-10)17-7-3-6-16-11/h4-5,8-9H,3,6-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOOERDEFCXYJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471898.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7471903.png)
![1-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide](/img/structure/B7471911.png)
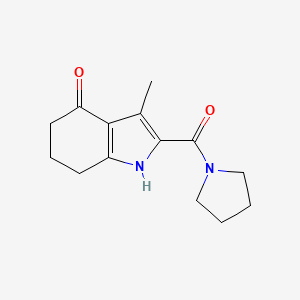

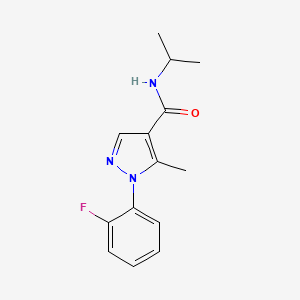
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471938.png)
![(3S)-2-[2-(3-chloro-2,6-diethylanilino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7471953.png)
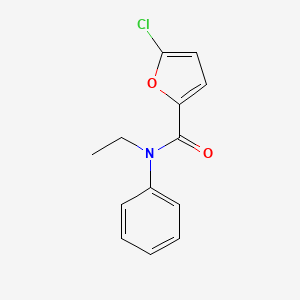
![5-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7471971.png)
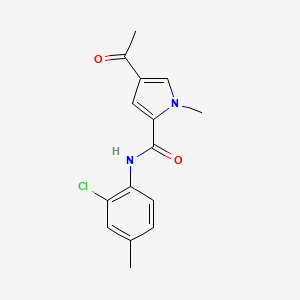
![4-[2-[[4-chloro-2-(2-oxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7471984.png)
